2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule characterized by a pyrrolo-pyrimidine core fused with a cyclopropyl group at position 3, a phenyl ring at position 7, and a thioacetamide linker substituted with a 3-(trifluoromethyl)phenyl group. The compound’s synthesis likely involves multi-step heterocyclic condensation and functionalization, leveraging strategies common to pyrrolo-pyrimidine derivatives . Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl moiety may influence conformational rigidity .
Properties
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O2S/c25-24(26,27)15-7-4-8-16(11-15)29-19(32)13-34-23-30-20-18(14-5-2-1-3-6-14)12-28-21(20)22(33)31(23)17-9-10-17/h1-8,11-12,17,28H,9-10,13H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOXLRGYXNCUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Core Heterocycle : The target’s pyrrolo-pyrimidine core differs from pyrrolo-pyridazine analogs (e.g., ) in nitrogen positioning, altering electron distribution and binding pocket compatibility .
Substituent Impact :
- The 3-(trifluoromethyl)phenyl group is shared with kinase-targeting carboxamide derivatives (), suggesting a role in hydrophobic binding interactions .
- The cyclopropyl group in the target compound may reduce metabolic oxidation compared to morpholine- or naphthyloxy-substituted analogs, improving pharmacokinetics .
NMR Profile : The target’s aromatic proton shifts (δ 120.9–122.2) align with fluorophenyl/naphthyloxy analogs (δ 119.2–122.4), indicating conserved aromatic environments . Divergences in carbonyl shifts (δ 178.2 vs. δ 127.5–125.5 in pyrrolo-pyridazines) reflect core heterocycle differences .
Bioactivity and Mechanism
- However, its pyrrolo-pyrimidine core may confer selectivity distinct from macrolides like Rapa .
Hydrogen-Bonding and Crystallography
The target’s thioacetamide linker and carbonyl groups provide hydrogen-bond acceptors (S, O), enabling crystal packing patterns similar to fluorophenyl-pyrrolo-pyrimidines (). Graph set analysis () predicts dimeric motifs via N–H···O/S interactions, contrasting with Rapa’s extended H-bond networks .
Research Findings and Challenges
Synthetic Complexity : The target’s cyclopropyl-pyrrolo-pyrimidine synthesis requires precise cyclization, posing challenges absent in simpler aryl analogs .
Lumping Strategy Limitations : While lumping (grouping structurally similar compounds) aids SAR studies (), the target’s unique substituents (cyclopropyl, trifluoromethyl) necessitate individualized profiling to avoid misleading bioactivity predictions .
In Silico vs. Experimental Data : Computational models may underestimate the conformational effects of the cyclopropyl group, requiring experimental validation via crystallography (e.g., SHELX-refined structures; ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
